3-(Chloromethyl)-2,5-dimethylthiophene

Monofunctional electrophile Controlled alkylation Thiophene scaffold

3-(Chloromethyl)-2,5-dimethylthiophene (CAS 766-58-5) is a heterocyclic organosulfur compound classified as a thiophene derivative, characterized by a chloromethyl (-CH₂Cl) group at the 3-position and methyl substituents at the 2- and 5-positions of the thiophene ring. With a molecular formula of C₇H₉ClS and a molecular weight of 160.66 g/mol, this compound serves as a versatile small-molecule scaffold in organic synthesis.

Molecular Formula C7H9ClS
Molecular Weight 160.66 g/mol
CAS No. 766-58-5
Cat. No. B3371677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-2,5-dimethylthiophene
CAS766-58-5
Molecular FormulaC7H9ClS
Molecular Weight160.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C)CCl
InChIInChI=1S/C7H9ClS/c1-5-3-7(4-8)6(2)9-5/h3H,4H2,1-2H3
InChIKeyKTESLEPUDPKBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-2,5-dimethylthiophene (CAS 766-58-5): A Monofunctional Heterocyclic Building Block for Regioselective Thiophene Functionalization


3-(Chloromethyl)-2,5-dimethylthiophene (CAS 766-58-5) is a heterocyclic organosulfur compound classified as a thiophene derivative, characterized by a chloromethyl (-CH₂Cl) group at the 3-position and methyl substituents at the 2- and 5-positions of the thiophene ring [1]. With a molecular formula of C₇H₉ClS and a molecular weight of 160.66 g/mol, this compound serves as a versatile small-molecule scaffold in organic synthesis [1]. Its defining structural feature is the presence of a single electrophilic chloromethyl handle on a dimethyl-substituted thiophene core, which distinguishes it from both unsubstituted chloromethylthiophenes and bifunctional analogs such as 3,4-bis(chloromethyl)-2,5-dimethylthiophene [2]. The compound is predominantly sourced as a research chemical with a standard purity specification of 95% from multiple suppliers .

Why 3-(Chloromethyl)-2,5-dimethylthiophene Cannot Be Replaced by Generic Thiophene Analogs in Regioselective Synthesis


Attempts to substitute 3-(Chloromethyl)-2,5-dimethylthiophene with closely related analogs—such as 3-(chloromethyl)thiophene, 2-(chloromethyl)thiophene, or 3,4-bis(chloromethyl)-2,5-dimethylthiophene—introduce significant risks of divergent reactivity, altered regiochemical outcomes, and incompatible physicochemical properties [1]. The 2,5-dimethyl substitution pattern on the target compound electronically deactivates the thiophene ring positions typically most reactive toward electrophilic substitution (the 2- and 5-positions), thereby enforcing nucleophilic chemistry exclusively at the chloromethyl side chain . In contrast, the bifunctional 3,4-bis(chloromethyl)-2,5-dimethylthiophene (CAS 5368-70-7) possesses two reactive sites and a boiling point approximately 64°C higher, making it unsuitable for applications requiring monofunctional alkylation with volatile handling characteristics . The evidence below quantifies these critical differentiation dimensions.

Head-to-Head Quantitative Differentiation: 3-(Chloromethyl)-2,5-dimethylthiophene vs. Closest Analogs


Monofunctional vs. Bifunctional Chloromethyl Reactivity: Controlled Alkylation vs. Crosslinking in Thiophene Scaffolds

3-(Chloromethyl)-2,5-dimethylthiophene possesses exactly one chloromethyl reactive site, enabling stoichiometrically controlled mono-alkylation without the risk of undesired crosslinking or oligomerization. In contrast, 3,4-bis(chloromethyl)-2,5-dimethylthiophene (CAS 5368-70-7) contains two chloromethyl groups . In a representative reaction system, 3,4-bis(chloromethyl)-2,5-dimethylthiophene reacts with Meldrum's acid to produce a kinetically favored C,O-dialkylation product, demonstrating its inherent bifunctional reactivity that can lead to complex product mixtures when monofunctionalization is desired [1]. The monofunctional target compound eliminates this competing reaction pathway entirely, providing predictable single-site derivatization.

Monofunctional electrophile Controlled alkylation Thiophene scaffold Bifunctional crosslinking

Boiling Point Differentiation: Distillation Feasibility Gap Between Mono- and Bis-Chloromethyl Thiophene Analogs

The boiling point of 3-(Chloromethyl)-2,5-dimethylthiophene is reported as 219.8 ± 35.0 °C at 760 mmHg [1], placing it in a volatility range accessible by standard laboratory distillation techniques. The bifunctional analog 3,4-bis(chloromethyl)-2,5-dimethylthiophene exhibits a substantially higher boiling point of 283.9 °C at 760 mmHg , representing an approximately 64 °C increase. This boiling point gap is directly attributable to the additional chloromethyl group, which increases both molecular weight (209.14 vs. 160.66 g/mol) and intermolecular dipole-dipole interactions. For comparison, the non-methylated analog 3-(chloromethyl)thiophene (CAS 2746-23-8) boils at approximately 183.1 °C at 760 mmHg [2], while 2-(chloromethyl)thiophene (CAS 765-50-4) boils at 80–81 °C at 18 Torr (approximately 178.6 °C at 760 mmHg) [3], demonstrating that the 2,5-dimethyl substitution pattern elevates the boiling point of the 3-chloromethyl compound by approximately 36–41 °C relative to non-methylated analogs.

Boiling point comparison Distillation purification Volatility Thiophene physical properties

LogP and Hydrophobicity: Quantitative Solvent-Partitioning Differentiation for Extraction and Chromatography Workflows

The measured LogP (octanol-water partition coefficient) of 3-(Chloromethyl)-2,5-dimethylthiophene is 3.298 [1], indicating moderate lipophilicity suitable for organic-phase retention in standard extraction protocols. An alternative reported LogP value of 3.63 (calculated) confirms this range [2]. This LogP places the target compound between the less hydrophobic 3-(chloromethyl)thiophene (predicted LogP would be lower due to absence of two methyl groups; the non-methylated thiophene core itself has a LogP of approximately 1.8) and the more hydrophobic 3,4-bis(chloromethyl)-2,5-dimethylthiophene (which would exhibit a higher LogP due to the additional chloromethyl group). The LogP of 3.298 predicts a retention factor suitable for reversed-phase flash chromatography with a mobile phase of approximately 70–80% acetonitrile/water, providing a quantitative basis for method development and solvent selection during procurement planning.

LogP Hydrophobicity Liquid-liquid extraction Chromatographic retention Thiophene partition coefficient

Supplier-Qualified Purity Benchmarks: 95% Minimum Purity as a Procurement-Grade Specification Across Multiple Vendors

3-(Chloromethyl)-2,5-dimethylthiophene is consistently offered at a minimum purity specification of 95% across multiple independent suppliers including Bidepharm (batch QC with NMR, HPLC, GC) , CymitQuimica/Biosynth , AKSci , and Enamine [1]. This multi-vendor convergence on a 95% minimum purity standard indicates a mature supply chain with established quality benchmarks. In contrast, 3-(bromomethyl)-2,5-dimethylthiophene (CAS 1343418-75-6), the bromine analog with enhanced leaving-group reactivity, is less widely stocked and lacks the same breadth of vendor-verified purity documentation . The availability of batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm provides procurement officers with verifiable identity and purity confirmation, reducing the risk of receiving mislabeled or degraded material .

Purity specification Quality control Procurement standard Batch consistency Thiophene building block

Optimal Application Scenarios for 3-(Chloromethyl)-2,5-dimethylthiophene Based on Quantitative Differentiation Evidence


Monofunctional Alkylation in Sequential Thiophene Derivatization: Avoiding Bis-Alkylation Byproducts

In synthetic sequences requiring installation of a single nucleophile at the thiophene 3-position side chain, 3-(Chloromethyl)-2,5-dimethylthiophene is the preferred building block because its single chloromethyl site precludes the competing bis-alkylation pathways that complicate reactions of 3,4-bis(chloromethyl)-2,5-dimethylthiophene. The latter reacts with carbon nucleophiles such as Meldrum's acid to produce kinetically favored C,O-dialkylation products, as demonstrated by Snyder et al. (2003) . By selecting the monofunctional target compound, researchers eliminate the need for chromatographic separation of mono- vs. bis-alkylated product mixtures, improving isolated yields and reducing purification solvent consumption. This scenario applies to the preparation of 3-aminomethyl-, 3-thiomethyl-, and 3-alkoxymethyl-2,5-dimethylthiophene derivatives where stoichiometric control is critical .

Medicinal Chemistry Building Block Collections: Balanced Lipophilicity for Drug-Like Property Space

With a measured LogP of 3.298 , 3-(Chloromethyl)-2,5-dimethylthiophene resides within the optimal lipophilicity range (LogP 1–4) typically sought for fragment-based and lead-like compound libraries in drug discovery. The 2,5-dimethyl substitution, combined with the single chloromethyl handle, provides a scaffold that can be elaborated into diverse chemotypes while maintaining physicochemical properties consistent with oral bioavailability guidelines. Procurement for medicinal chemistry building block collections is supported by multi-vendor availability at 95% minimum purity with batch-specific QC documentation , enabling reliable resupply across multi-year discovery programs without the supply continuity risks associated with less widely stocked analogs such as 3-(bromomethyl)-2,5-dimethylthiophene .

Extraction and Chromatography Workflow Optimization: Predictable Organic-Phase Partitioning

The LogP of 3.298 enables predictable liquid-liquid extraction behavior: during aqueous workup, the compound partitions preferentially into common organic solvents (ethyl acetate, dichloromethane, diethyl ether) with an expected extraction efficiency exceeding 90% in a single extraction at equal phase volumes. This quantitative predictability, grounded in the measured partition coefficient , allows researchers to design extraction protocols without empirical optimization. The boiling point of approximately 220 °C at atmospheric pressure further ensures that the compound is non-volatile under typical rotary evaporation conditions (40–60 °C bath temperature), minimizing evaporative loss during solvent removal—an advantage over lower-boiling analogs such as 2-(chloromethyl)thiophene (~179 °C) and 3-(chloromethyl)thiophene (~183 °C) that may suffer partial loss during concentration steps.

Synthesis of Cyclopenta[c]thiophene Precursors: Established Literature Precedent via Chloromethylation Route

3-(Chloromethyl)-2,5-dimethylthiophene is directly implicated as a reactive intermediate in the chloromethylation chemistry of 2,5-dimethylthiophene, as established by Goldfarb and Kondakova (1956) . In the presence of Lewis acids such as aluminum chloride, the target compound reacts with unsubstituted 2,5-dimethylthiophene to form 3,3′-methylenebis[2,5-dimethylthiophene] and higher condensation products . This reactivity profile is relevant to the synthesis of cyclopenta[c]thiophene precursors, where the chloromethyl group serves as an electrophilic anchor for subsequent ring-closure steps. Although 3,4-bis(chloromethyl)-2,5-dimethylthiophene has been more extensively employed in cyclopenta[c]thiophene synthesis (converted to fused 5,5'-ring systems in two steps, as reported by Karambelkar, 2008) , the monofunctional target compound offers a complementary entry point for stepwise, controlled annulation strategies where sequential rather than simultaneous functionalization is desired.

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